molecular formula C15H18ClN3O3 B7695033 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide

Cat. No. B7695033
M. Wt: 323.77 g/mol
InChI Key: BBWCJDWXUZBOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as COX-2 inhibitor and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, the compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have a neuroprotective effect and can protect against oxidative stress. The compound has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide in lab experiments include its high yield and purity, well-established synthesis method, and extensive research on its biochemical and physiological effects. However, the limitations include its potential toxicity at higher doses and the need for further research to establish its safety and efficacy in humans.

Future Directions

The future directions for 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide include further research on its potential applications in various fields, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. The compound could also be used as a tool for studying the COX-2 enzyme and its role in various diseases. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects and has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.

Synthesis Methods

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the reaction of 2-chlorobenzonitrile, ethyl acetoacetate, hydrazine hydrate, and 2-bromoethanol. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is high, and the purity of the compound can be achieved through various purification techniques.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the COX-2 enzyme, which is responsible for inflammation and pain. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and cancer.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)7-4-8-14-18-15(19-22-14)11-5-2-3-6-12(11)16/h2-3,5-6H,4,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCJDWXUZBOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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